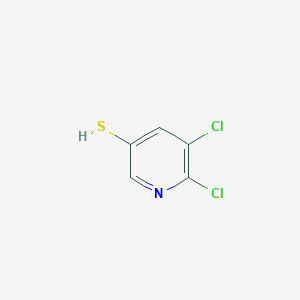

2,3-Dichloro-5-mercaptopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3Cl2NS |

|---|---|

Molecular Weight |

180.05 g/mol |

IUPAC Name |

5,6-dichloropyridine-3-thiol |

InChI |

InChI=1S/C5H3Cl2NS/c6-4-1-3(9)2-8-5(4)7/h1-2,9H |

InChI Key |

CLNUFJRUYLRBSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)S |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2,3 Dichloro 5 Mercaptopyridine and Analogues

Regioselective Halogenation Approaches on Pyridine (B92270) Cores

The introduction of halogen atoms at specific positions on the pyridine ring is a fundamental step in the synthesis of many functionalized pyridines, including the precursors to 2,3-dichloro-5-mercaptopyridine. Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, often requiring harsh conditions and leading to a lack of regioselectivity. acs.org

A common strategy to overcome these challenges is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution and can direct the halogenation to the 2- and 4-positions. acs.orgnih.gov For instance, unsymmetrical pyridine N-oxides can be halogenated with high regioselectivity under mild conditions, providing access to various 2-halo-substituted pyridines. nih.govresearchgate.net The reaction of 3-substituted pyridine 1-oxides with phosphoryl chloride, for example, can selectively yield 3-substituted 2-chloropyridines when the substituent is a strong electron-withdrawing group. researchgate.net

Another approach involves the direct chlorination of pyridine derivatives. For example, 2-chloropyridine (B119429) can be synthesized by reacting pyridine with chlorine. chempanda.com Further chlorination can lead to dichlorinated products like 2,6-dichloropyridine (B45657). chempanda.com The synthesis of 2,3-dichloropyridine (B146566) has been achieved from 2-chloronicotinic acid through a series of reactions including amidation, Hofmann degradation, diazotization, and a Sandmeyer reaction. doaj.org The direct chlorination of specific precursors, such as the reaction of 2,6-dichloropyridine with chlorine in the presence of a Lewis acid catalyst, can yield 2,3,6-trichloropyridine (B1294687), a precursor that can be further processed. google.com

The table below summarizes some common halogenation methods for pyridine derivatives.

| Starting Material | Reagent(s) | Product(s) | Key Features |

| Unsymmetrical Pyridine N-Oxide | Oxalyl chloride, Halide source | 2-Halo-substituted Pyridines | High regioselectivity, mild conditions. nih.govresearchgate.net |

| 3-Substituted Pyridine 1-Oxide | Phosphoryl chloride | 3-Substituted 2-Chloropyridine | Effective with electron-withdrawing groups at the 3-position. researchgate.net |

| Pyridine | Chlorine | 2-Chloropyridine, 2,6-Dichloropyridine | Direct chlorination, can lead to multiple products. chempanda.com |

| 2-Chloronicotinic Acid | PCl3, NaOH, NaNO2/CuCl | 2,3-Dichloropyridine | Multi-step synthesis involving key transformations. doaj.org |

| 2,6-Dichloropyridine | Chlorine, Lewis Acid Catalyst | 2,3,6-Trichloropyridine | Direct chlorination of a dichlorinated precursor. google.com |

Thiolation Routes via Nucleophilic Displacement or Electrophilic Introduction at Specific Ring Positions

Thiolation, the introduction of a mercapto (-SH) group, is a critical step in the synthesis of this compound. This can be achieved through either nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring or through electrophilic thiolation methods.

Nucleophilic aromatic substitution is a common strategy where a halogen atom on the pyridine ring is displaced by a sulfur nucleophile. nih.gov The reactivity of heteroaryl halides in SNAr reactions is dependent on the electronic nature of the heteroarene and the position of the halogen. nih.gov For electron-deficient heteroarenes, such as dichloropyridines, the reaction with thiols can proceed smoothly. nih.gov For instance, 2-mercaptopyridine (B119420) can be prepared by heating 2-chloropyridine with a sulfur source like calcium hydrogen sulfide (B99878) or by reacting 2-chloropyridine with thiourea. wikipedia.org The reaction of heteroaryl halides with thiols often proceeds under the action of a base, such as potassium carbonate, in a suitable solvent like dimethylacetamide (DMAc). nih.gov

Electrophilic thiolation, while less common for electron-deficient rings, offers an alternative approach. Recent advances have explored the use of electrophilic sulfur reagents to introduce the thiol group. rsc.org

The following table outlines common thiolation methods.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Chloropyridine | Calcium hydrogen sulfide | 2-Mercaptopyridine | Nucleophilic Aromatic Substitution wikipedia.org |

| 2-Chloropyridine | Thiourea, Ethanol, Aqueous Ammonia | 2-Mercaptopyridine | Nucleophilic Aromatic Substitution wikipedia.org |

| Heteroaryl Halides (Cl, Br) | Thiols, K₂CO₃, DMAc | Heteroaryl Thioethers | Nucleophilic Aromatic Substitution nih.gov |

Multistep Synthetic Sequences from Readily Available Precursors (e.g., Dichloropyridines or Mercaptopyridines)

The synthesis of complex molecules like this compound often requires a multistep approach, starting from more readily available and simpler precursors. youtube.comyoutube.comyoutube.comyoutube.comsyrris.jp These sequences are designed to build the target molecule step-by-step, carefully controlling the introduction of each functional group.

A plausible synthetic route to this compound could start from a dichloropyridine derivative. For example, the synthesis of 2,3-dichloropyridine itself can be achieved from 2-chloronicotinic acid. doaj.org This involves amidation, followed by a Hofmann degradation to introduce an amino group, which is then converted to a chloro group via a Sandmeyer reaction. doaj.org

Another strategy could involve starting with a trichlorinated pyridine. For instance, 2,3,6-trichloropyridine can be synthesized from 2,6-dichloropyridine. google.com Subsequent selective reduction or functionalization could then lead to the desired 2,3-dichloro-5-substituted pyridine.

The synthesis of the related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), provides insight into relevant multistep strategies. One method starts from 2,3-dichloro-5-trichloromethylpyridine, which is then fluorinated. alfa-chemical.com Another route begins with 3-methylpyridine, which undergoes a series of transformations to yield the final product. alfa-chemical.com A further example is the chlorination of 2-chloro-5-trifluoromethylpyridine to give the desired dichlorinated product. alfa-chemical.com

These examples highlight the importance of retrosynthetic analysis in designing a viable synthetic pathway, breaking down the target molecule into simpler, accessible starting materials. youtube.com

Catalytic Synthesis and Green Chemistry Considerations in Halogenated Thiolated Pyridine Production

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and enhance safety. researchgate.netnih.gov The synthesis of halogenated and thiolated pyridines is no exception.

Catalysis plays a crucial role in many of the key transformations. For example, Lewis acids are often used to catalyze chlorination reactions. google.com Transition-metal catalysis, particularly with palladium, has been instrumental in developing new routes to functionalized pyridines through cross-coupling and cyclization reactions. nih.gov Nickel-based catalysts have also been studied for the selective monoarylation of dichloropyridines. nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green approach to synthesizing substituted pyridines. rsc.org

Green chemistry considerations are increasingly being integrated into pyridine synthesis. researchgate.netnih.govtandfonline.com This includes the use of:

Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives. researchgate.net

Catalytic Reagents: Using catalysts to reduce the amount of reagents needed and minimize waste. researchgate.netrsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Energy Efficiency: Employing methods like microwave-assisted synthesis or ultrasound irradiation to reduce reaction times and energy consumption. researchgate.nettandfonline.comnih.gov

The development of one-pot multicomponent reactions is another key area of green chemistry, allowing for the synthesis of complex pyridine derivatives in a single step from simple starting materials. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Synthetic Pathway Elucidation

The elucidation of synthetic pathways and the characterization of intermediates and final products rely heavily on advanced analytical techniques. cdc.gov Spectroscopic and chromatographic methods are indispensable tools for chemists in this field.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the structure of organic molecules. aip.orgresearchgate.netmdpi.com Analysis of chemical shifts, coupling constants, and integration provides detailed information about the connectivity of atoms in the pyridine ring and its substituents. aip.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as C=O, C-N, C-Cl, and S-H bonds, which is crucial for monitoring the progress of a reaction. nih.govresearchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. cdc.govmdpi.com

Chromatographic Techniques:

Gas Chromatography (GC): GC is widely used for separating and analyzing volatile compounds like pyridine and its derivatives. cdc.gov When coupled with a mass spectrometer (GC-MS), it provides powerful separation and identification capabilities. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and analysis of a wide range of pyridine derivatives, including those that are less volatile or thermally labile. helixchrom.comsielc.comsielc.comhelixchrom.com Different HPLC modes, such as reversed-phase, HILIC, and mixed-mode chromatography, can be employed to achieve optimal separation. sielc.com

The combination of these techniques allows for the unambiguous identification of products, the quantification of yields, and the detection of impurities, all of which are essential for optimizing synthetic routes and ensuring the purity of the final compound. researchgate.netijres.orgacs.org

Advanced Organic Transformations and Mechanistic Insights of 2,3 Dichloro 5 Mercaptopyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. youtube.com The pyridine nitrogen atom activates the C-2 (ortho) and C-4 (para) positions towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. stackexchange.com In 2,3-dichloro-5-mercaptopyridine, the ring is rendered significantly electron-poor by the inductive effects of two chlorine atoms and the ring nitrogen, making it a prime candidate for SNAr reactions.

The key question in the SNAr of this compound is the regioselectivity of the substitution. Nucleophilic attack can theoretically occur at either the C-2 or C-3 position, leading to the displacement of a chloride ion. Based on established principles, attack at the C-2 position is electronically favored due to the ability of the adjacent nitrogen atom to stabilize the resulting anionic intermediate through resonance. stackexchange.com Attack at the C-3 position lacks this direct stabilization and is therefore kinetically and thermodynamically less favorable.

Studies on related 3-substituted-2,6-dichloropyridines have shown that regioselectivity can be influenced by the steric and electronic nature of other ring substituents and the solvent. researchgate.net For this compound, while C-2 substitution is the predicted major pathway, the electronic influence of the C-5 mercapto group and steric hindrance could play a role in modulating this selectivity. The reaction with various nucleophiles, such as amines, alkoxides, and thiolates, is expected to proceed, yielding a range of 2-substituted-3-chloro-5-mercaptopyridine derivatives.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Nucleophile (Nu-H) | Expected Major Product | Rationale for Regioselectivity |

| Ammonia (NH₃) | 2-Amino-3-chloro-5-mercaptopyridine | Electronic activation at C-2 by ring nitrogen. stackexchange.com |

| Piperidine | 2-(Piperidin-1-yl)-3-chloro-5-mercaptopyridine | Strong nucleophile favors attack at the most electrophilic, nitrogen-activated C-2 position. |

| Sodium Methoxide (NaOMe) | 3-Chloro-2-methoxy-5-mercaptopyridine | Hard nucleophile attacking the electronically favored C-2 position. |

| Sodium Thiophenoxide (NaSPh) | 3-Chloro-5-mercapto-2-(phenylthio)pyridine | Soft nucleophile also expected to favor the more activated C-2 position. |

Reactions Involving the Mercapto Group (e.g., Oxidation to Disulfides, S-Alkylation, S-Acylation)

The mercapto (-SH) group is a highly versatile functional handle, readily undergoing oxidation, alkylation, and acylation reactions.

Oxidation to Disulfides: Thiols are susceptible to oxidation to form disulfide bridges. This transformation can be achieved using a variety of mild oxidizing agents, such as iodine, hydrogen peroxide, or even air, often catalyzed by metal ions. In the case of this compound, this reaction would yield bis(2,3-dichloro-pyridin-5-yl) disulfide, a dimer that can be stable and easily handled, and potentially reduced back to the thiol when needed.

S-Alkylation: The sulfur atom of the mercapto group is a soft and potent nucleophile, readily reacting with electrophiles like alkyl halides or tosylates in the presence of a base. This S-alkylation reaction is typically highly regioselective for sulfur over the pyridine nitrogen. The choice of base (e.g., sodium hydroxide, potassium carbonate) and solvent can be tuned to optimize reaction conditions. This provides a straightforward route to a diverse array of thioethers. nih.gov

S-Acylation: Similar to alkylation, S-acylation occurs when the mercapto group attacks an acylating agent, such as an acyl chloride or anhydride, to form a thioester. springernature.com This reaction is also highly regioselective for the sulfur atom. Protein S-acylation is a crucial biological post-translational modification, and understanding this reaction on small molecules provides insight into these processes. nih.govfrontiersin.orgnih.gov The resulting thioesters are valuable synthetic intermediates, for instance, they can be more stable than the corresponding thiols.

Transition Metal-Catalyzed Cross-Coupling Chemistry at Halogenated Pyridine Positions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com The two chlorine atoms in this compound serve as excellent handles for such transformations. The general mechanism involves the oxidative addition of the carbon-chlorine bond to a low-valent metal catalyst (commonly palladium), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the product and regenerate the catalyst. youtube.com

A significant challenge and opportunity lie in the selective functionalization of either the C-2 or C-3 position. The reactivity order of halogens in these couplings is typically I > Br > OTf > Cl. libretexts.org While both C-Cl bonds are available for reaction, their electronic and steric environments differ.

The C2-Cl bond is adjacent to the pyridine nitrogen, which can influence the rate of oxidative addition.

The C3-Cl bond is in a more "benzene-like" electronic environment.

Selective coupling can often be achieved by carefully choosing the catalyst, ligands, and reaction conditions. For example, bulky phosphine (B1218219) ligands can favor reaction at the less sterically hindered position. The development of ligands that enable the coupling of less reactive chloro-substrates has been a major advance in the field. nih.govmit.eduorganic-chemistry.org It is plausible that sequential cross-coupling could be achieved, allowing for the introduction of two different substituents at the C-2 and C-3 positions, thereby generating highly complex and functionalized pyridine scaffolds.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Expected Product (assuming C-2 selectivity) |

| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos | 3-Chloro-5-mercapto-2-phenylpyridine |

| Negishi Coupling | Alkylzinc halide (e.g., i-PrZnCl) | Pd₂(dba)₃, PCyp₃ organic-chemistry.org | 3-Chloro-2-isopropyl-5-mercaptopyridine |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃ | 3-Chloro-5-mercapto-2-styrylpyridine |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BrettPhos | N-(3-Chloro-5-mercaptopyridin-2-yl)aniline |

Cycloaddition Reactions and Annulation Strategies Involving the Pyridine Moiety

The pyridine ring, particularly when rendered electron-deficient, can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful ring-forming reaction. wikipedia.orgyoutube.comkhanacademy.org An electron-deficient diene reacts with an electron-rich dienophile in an "inverse-electron-demand" Diels-Alder reaction. The this compound ring system is electron-deficient and could potentially act as the azadiene component in such reactions, reacting with electron-rich alkenes or alkynes to form bicyclic adducts, which could then undergo further transformations. nih.govnih.gov

Annulation strategies aim to construct a new ring fused to the existing pyridine core. acs.orgnih.gov For this compound, this could involve intramolecular reactions utilizing its multiple functional groups. For instance, a two-carbon unit could be introduced via S-alkylation, which could then cyclize by displacing the adjacent C-3 chlorine, forming a thieno[3,2-b]pyridine (B153574) ring system. Such strategies are invaluable for the rapid construction of complex polycyclic heteroaromatic systems. acs.org

Investigations into Reaction Kinetics and Thermodynamic Profiles

Kinetic studies would involve monitoring reaction rates under various conditions (e.g., temperature, concentration of reactants, solvent polarity). For SNAr reactions, for example, one could determine the rate law, which would likely be second-order (first-order in both the pyridine substrate and the nucleophile). mdpi.com Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from the temperature dependence of the rate constant (Eyring equation), providing insight into the transition state structure.

Thermodynamic data, such as the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG), dictate the position of equilibrium. unjani.ac.id These values can be measured experimentally through calorimetry or estimated using computational methods like Density Functional Theory (DFT). unjani.ac.id For instance, the hydrogenation of pyridines is an exothermic process, and the reaction enthalpy provides a measure of the ring's aromatic stability. researchgate.netwikipedia.org Comparing the thermodynamic profiles for substitution at C-2 versus C-3 would quantitatively confirm the preference for C-2 substitution.

Table 3: Illustrative Thermodynamic Data for a Related Pyridine Hydrogenation Reaction

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) at 298 K | Reference System |

| Pyridine + 3 H₂ → Piperidine | -193.8 | -353 | -88.7 | Pyridine wikipedia.org |

This table shows data for the hydrogenation of the parent pyridine molecule to illustrate the type of thermodynamic information relevant to pyridine chemistry. Specific values for this compound would differ.

Stereo- and Regiochemical Control in Derivatives and Subsequent Reactions

Control over stereochemistry and regiochemistry is paramount in modern organic synthesis. The reactions of this compound and its derivatives offer numerous opportunities and challenges in this regard.

Regiochemical Control: As discussed in sections 3.1 and 3.3, the primary regiochemical question is the selective functionalization of the C-2 versus the C-3 position. This is a classic problem in pyridine chemistry, often solved by leveraging the inherent electronic differences or by employing sterically demanding reagents or catalysts that favor the less-hindered position. researchgate.netacs.orgrsc.orgwuxiapptec.com The mercapto group itself offers a site of high regioselectivity for S-alkylation and S-acylation. The ability to selectively address each of the three functional groups (C2-Cl, C3-Cl, C5-SH) is key to its utility as a synthetic building block.

Stereochemical Control: Stereocenters can be introduced through reactions on derivatives of this compound. For example, if a cross-coupling reaction introduces a substituent with a prochiral center, or if a side chain is modified to create a chiral center, controlling the stereochemical outcome becomes critical. This can be achieved through various strategies:

Substrate Control: Using a chiral starting material or auxiliary can direct the stereochemical outcome of a reaction.

Reagent Control: Employing chiral reagents, such as a chiral reducing agent, can induce stereoselectivity.

Catalyst Control: The use of chiral catalysts, particularly in transition metal-catalyzed reactions or organocatalysis, is a powerful method for achieving high enantioselectivity in the synthesis of chiral pyridine derivatives. mdpi.comnih.govacs.orgacs.org

The development of stereoselective methods for the synthesis and modification of functionalized pyridines is an active area of research, driven by the need for enantiomerically pure compounds in the pharmaceutical industry. mdpi.comnih.gov

Coordination Chemistry of 2,3 Dichloro 5 Mercaptopyridine As a Ligand

Ligand Design Principles and Potential Coordination Modes (e.g., N-donor, S-donor, N,S-chelation)

There is no available literature that discusses the specific design principles or experimentally observed coordination modes for 2,3-Dichloro-5-mercaptopyridine. Hypothetically, like other pyridinethiols, it could coordinate to a metal center through the pyridine (B92270) nitrogen atom (N-donor), the deprotonated sulfur atom (S-donor), or act as a bidentate chelating ligand using both atoms (N,S-chelation). The presence of electron-withdrawing chloro groups would be expected to decrease the basicity of the pyridine nitrogen, potentially influencing its donor strength compared to simpler pyridinethiols.

Synthesis and Structural Elucidation of Transition Metal and Main Group Metal Complexes

No published methods for the synthesis of transition metal or main group metal complexes incorporating the this compound ligand were found. Consequently, there are no reports on their structural elucidation through techniques such as X-ray crystallography.

Electronic and Magnetic Properties of Derived Coordination Compounds

As no coordination compounds of this compound have been synthesized and characterized, there is no data available regarding their electronic or magnetic properties.

Advanced Spectroscopic Characterization of Metal-Ligand Interactions in Solution and Solid State

There are no spectroscopic studies (e.g., NMR, IR, UV-Vis, EPR) available in the scientific literature that characterize the interaction between this compound and any metal ion.

Catalytic Applications of Metal Complexes Containing this compound Ligands (e.g., in organic transformations)

The catalytic potential of metal complexes derived from this ligand has not been explored. There are no reports of their use in any catalytic organic transformations.

Supramolecular Assembly and Coordination Polymer Formation Utilizing the Ligand

The ability of this compound to participate in the formation of supramolecular assemblies or coordination polymers is currently unknown, as no research has been published on this topic.

Computational and Quantum Chemical Investigations of 2,3 Dichloro 5 Mercaptopyridine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Analyses such as the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Natural Bond Orbital (NBO) analysis, and charge distribution mapping are critical in this regard.

The HOMO-LUMO gap is a key quantum chemical property that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.govmdpi.com Compounds with low HOMO-LUMO gaps are often desirable for their potential applications in various chemical fields due to their inherent instability and reactivity. nih.gov The presence of aromatic rings, heteroatoms, and double bonds in a molecule tends to decrease the HOMO-LUMO gap. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the delocalization of electron density. This analysis can reveal important details about hyperconjugative interactions and the nature of chemical bonds.

The distribution of electron density across a molecule, often visualized through molecular electrostatic potential (MEP) maps, is crucial for predicting sites of electrophilic and nucleophilic attack. These maps illustrate the charge distribution and are instrumental in understanding intermolecular interactions.

Illustrative Data for Electronic Properties of a Substituted Pyridine (B92270) Derivative:

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates molecular reactivity and stability; a smaller gap implies higher reactivity. mdpi.com |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Reaction Mechanism Studies through Potential Energy Surface Scans and Transition State Calculations

Understanding the mechanism of a chemical reaction is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction pathways.

Potential Energy Surface (PES) scans are computational techniques used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.com By systematically varying these parameters and optimizing the remaining geometry at each step, a "relaxed" PES scan can provide an initial estimate of the pathway between reactants and products. q-chem.com This method is particularly useful for identifying stable conformers and estimating the energy barriers between them. researchgate.net

Transition state calculations are employed to locate the saddle point on the potential energy surface that connects reactants and products. This transition state represents the highest energy point along the reaction coordinate and is crucial for determining the activation energy of a reaction. The geometry and vibrational frequencies of the transition state provide detailed information about the reaction mechanism. For instance, in the nitrosation of 2-mercaptopyridine (B119420), kinetic measurements and theoretical calculations can elucidate the role of intermediate species like the S-nitroso ion (SNO+). rsc.org

Prediction and Correlation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Density Functional Theory (DFT) calculations are widely used to compute the vibrational frequencies of molecules in their ground state. nih.gov These calculated frequencies, when appropriately scaled, can be used to assign the bands observed in experimental FT-IR and FT-Raman spectra to specific normal modes of vibration. nih.gov This correlation between theoretical and experimental spectra provides a detailed understanding of the molecular structure and bonding. nih.gov

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations provide information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n→π* or π→π*). nih.gov The predicted absorption wavelengths can be compared with experimental spectra to understand the electronic structure of the molecule. nih.gov

Illustrative Predicted Spectroscopic Data for a Dichlorinated Pyridine Derivative:

| Spectroscopic Data | Predicted Value | Description |

| Major IR Absorption (C-Cl stretch) | 750 cm⁻¹ | Characteristic vibrational frequency for the carbon-chlorine bond. |

| Major IR Absorption (C=N stretch) | 1580 cm⁻¹ | Vibrational frequency associated with the pyridine ring's C=N bond. |

| Major Raman Scattering (Ring breathing) | 1020 cm⁻¹ | Symmetric vibration of the entire pyridine ring. |

| Electronic Transition (λmax) | 285 nm | Predicted maximum absorption wavelength in the UV-Vis spectrum, corresponding to a π→π* transition. |

Analysis of Intermolecular Interactions

Intermolecular interactions are the forces that govern how molecules interact with one another. These interactions are critical in determining the physical properties of substances and their roles in biological and chemical systems.

Computational methods can be used to study various types of intermolecular interactions, including:

Hydrogen Bonding: The interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.

Halogen Bonding: A non-covalent interaction involving a halogen atom as an electrophilic species.

π-Stacking: The attractive, non-covalent interaction between aromatic rings.

Theoretical studies, often employing DFT, can identify and characterize these interactions. ias.ac.in For example, in a complex between 2-aminopyridine (B139424) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), different stable conformers are stabilized by a combination of σ–π interactions, hydrogen bonding, and halogen bonding. ias.ac.in The analysis of these interactions provides insight into the formation and stability of molecular complexes. ias.ac.in

Investigation of Solvent Effects on Molecular Properties and Reactivity via Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum solvation models are a class of computational methods that account for the effects of a solvent without explicitly modeling individual solvent molecules. researchgate.net

In these models, the solute is placed within a cavity in a continuous medium that has the dielectric properties of the solvent. researchgate.net This approach, also known as a mean-field approach, allows for the calculation of how the solvent affects the electronic structure, geometry, and spectroscopic properties of the solute. researchgate.net For instance, the tautomeric equilibrium of molecules like 2-mercaptopyridine is known to be dependent on the solvent. wikipedia.org The study of solvent effects on the electronic transitions and HOMO-LUMO gap of molecules like 2,6-dichloro-3-nitropyridine (B41883) has been performed using such models. researchgate.net

Application of Advanced Density Functional Theory (DFT) and Ab Initio Methodologies for Precise Property Prediction

For highly accurate predictions of molecular properties, advanced computational methods are employed. Density Functional Theory (DFT) with a variety of functionals (e.g., B3LYP) and large basis sets (e.g., 6-311++G(d,p)) is a workhorse in computational chemistry for obtaining reliable results for molecular geometries and vibrational frequencies. nih.govnih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer even higher accuracy, albeit at a greater computational cost. These methods are essential for benchmarking DFT results and for systems where DFT may not be sufficiently accurate. The use of these advanced methodologies is crucial for obtaining precise information on molecular structure, electronic properties, and reactivity, which is vital for the design of new molecules with specific functions. researchgate.net

Functional Utility and Advanced Applications of 2,3 Dichloro 5 Mercaptopyridine As a Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Systems and Fused Ring Structures

The trifunctional nature of 2,3-Dichloro-5-mercaptopyridine makes it an exemplary scaffold for the synthesis of intricate heterocyclic and fused-ring systems. The differential reactivity of the chloro and mercapto functional groups allows for sequential and regioselective reactions. The mercapto group can readily undergo S-alkylation or S-arylation, while the chlorine atoms are susceptible to nucleophilic aromatic substitution, paving the way for cyclization reactions that form new rings fused to the pyridine (B92270) core.

This synthetic utility is particularly evident in the construction of bicyclic and polycyclic systems containing nitrogen and sulfur. For instance, the reaction of the thiol group with a bifunctional electrophile can be followed by an intramolecular cyclization via displacement of one of the adjacent chloro groups. This strategy is a cornerstone for creating fused thiazolopyridine structures, which are of significant interest in medicinal chemistry.

| Target Heterocyclic System | Synthetic Strategy | Key Reaction Types | Potential Application |

| Thiazolopyridines | Intramolecular cyclization following S-alkylation | S-Alkylation, Nucleophilic Aromatic Substitution | Medicinal Chemistry |

| Pyridothiophenes | Ring closure involving both sulfur and a ring carbon | Condensation, Cyclization | Materials Science |

| Fused Pyrimidopyridines | Reaction with amidines or related dinucleophiles | Nucleophilic Substitution, Condensation | Drug Discovery |

| Poly-substituted Pyridines | Sequential substitution of Cl and S groups | Cross-coupling, Nucleophilic Substitution | Agrochemicals |

Research into related chloropyridine compounds demonstrates that transition-metal-catalyzed cross-coupling reactions and multicomponent cyclocondensation reactions are powerful tools for building molecular complexity. dntb.gov.uatandfonline.comresearchgate.net These methodologies can be readily adapted for this compound to generate diverse libraries of fused heterocycles.

Development of Novel Organic Reagents and Catalysts for Specific Chemical Processes

The unique electronic and structural features of this compound make it a promising candidate for the development of specialized organic reagents and ligands for catalysis. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows it to act as a chelating ligand for various transition metals. innospk.com

By coordinating with metals like palladium, rhodium, or copper, derivatives of this compound can form stable complexes. The electronic properties of these complexes can be fine-tuned by modifying the substituents on the pyridine ring, potentially leading to catalysts with enhanced activity, selectivity, or stability for specific organic transformations such as cross-coupling, hydrogenation, or C-H activation reactions. wikipedia.org

Furthermore, the mercapto group can be transformed to create specific reagents. For example, oxidation of the thiol yields a disulfide, which can be used in disulfide-exchange reactions. wikipedia.org Activation of the chloro groups can also lead to the formation of pyridinium salts, which serve as highly reactive intermediates for introducing the dichloromercaptopyridinyl moiety into other molecules. researchgate.net

Precursor for Functional Materials and Responsive Systems (e.g., Optoelectronic Materials)

The field of materials science increasingly relies on organic molecules with tailored electronic and photophysical properties. Substituted pyridines are integral components of many functional materials, including those used in optoelectronics. nih.govtaylorfrancis.com this compound serves as an excellent precursor for such materials due to its conjugated π-system and the presence of heteroatoms that can modulate its electronic characteristics.

The combination of an electron-withdrawing pyridine ring (further deactivated by the chloro groups) and a potentially electron-donating sulfur atom creates a donor-acceptor character that is desirable for optoelectronic applications. taylorfrancis.com This scaffold can be incorporated into larger conjugated systems, such as polymers or oligomers, to create materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. researchgate.netrsc.org

The thiol group provides a convenient handle for anchoring the molecule to surfaces, such as gold nanoparticles, which is a common strategy for developing responsive materials and sensors. nih.gov The ability to systematically modify the molecule—for instance, by replacing the chloro groups with various aryl or ethynyl groups via cross-coupling reactions—allows for the precise tuning of its absorption and emission properties. nih.gov

| Material Class | Relevant Properties of Precursor | Synthetic Approach | Potential Application |

| Conjugated Polymers | π-deficient ring, reactive sites for polymerization | Cross-coupling polymerization (e.g., Suzuki, Sonogashira) | Organic electronics, sensors |

| Optoelectronic Oligomers | Tunable electronic structure, heteroatoms | Stepwise synthesis and functionalization | OLEDs, OPVs |

| Functionalized Nanoparticles | Thiol group for surface anchoring | Self-assembly onto metal surfaces | Chemical and biological sensing |

| Coordination Complexes | Chelating N and S atoms | Reaction with metal salts | Luminescent materials, catalysts innospk.com |

Rational Design and Synthesis of Chemically Modified Derivatives for Targeted Academic Research

This compound is an ideal platform for rational drug design and the exploration of structure-activity relationships (SAR) in academic research. The distinct reactivity of its three functional groups enables the systematic and predictable synthesis of a wide array of derivatives.

Researchers can selectively modify each position to probe its influence on biological activity or material properties. For example:

S-functionalization: The mercapto group can be easily alkylated, acylated, or used in Michael additions to introduce a variety of side chains. This is a common strategy for synthesizing thiol derivatives of biologically active compounds. nih.gov

C-Cl Substitution: The chlorine atoms can be displaced by a range of nucleophiles (amines, alcohols, thiols) or engaged in metal-catalyzed cross-coupling reactions to introduce carbon-based substituents. This versatility is crucial, as seen in the synthesis of valuable agrochemical intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). alfa-chemical.com

This modular approach allows for the creation of focused chemical libraries to test specific hypotheses. For instance, a library of amide derivatives could be synthesized by reacting the chloro positions with different amines to explore their potential as enzyme inhibitors or receptor antagonists.

Methodological Advancements in Chemical Synthesis Utilizing the Compound's Unique Reactivity

The multifunctionality of this compound makes it a suitable substrate for modern, efficiency-focused synthetic methodologies. Advanced strategies like one-pot reactions, tandem sequences, and multicomponent reactions can leverage the compound's multiple reactive sites to construct complex molecules in fewer steps, reducing waste and saving time. researchgate.net

For example, a one-pot protocol could be designed where the mercapto group is first alkylated, followed by the addition of a second nucleophile that displaces one of the chloro groups, and finally, a catalyst is introduced to facilitate an intramolecular cyclization. Such cascade reactions are at the forefront of synthetic organic chemistry. tandfonline.com

Furthermore, the development of regioselective functionalization techniques is a significant area of advancement. chemrxiv.org For a molecule like this compound, developing catalytic systems that can distinguish between the C2 and C3 chlorine atoms would represent a major methodological breakthrough, enabling even more precise control over the synthesis of its derivatives. High-throughput screening and automated synthesis platforms could be employed to rapidly discover optimal reaction conditions for transforming this versatile building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.